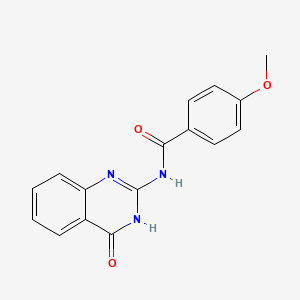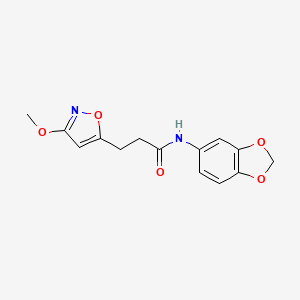![molecular formula C18H20N4OS2 B11033587 2-(isopentylsulfanyl)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B11033587.png)
2-(isopentylsulfanyl)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(isopentylsulfanyl)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a complex heterocyclic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a triazole ring fused to a quinazoline moiety, with additional functional groups such as isopentylsulfanyl and thienyl substituents
Métodos De Preparación
The synthesis of 2-(isopentylsulfanyl)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with suitable electrophiles.
Introduction of the quinazoline moiety: This step involves the condensation of the triazole intermediate with anthranilic acid or its derivatives.
Industrial production methods for this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
2-(isopentylsulfanyl)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isopentylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under suitable conditions to modify the quinazoline or triazole rings.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects can be explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 2-(isopentylsulfanyl)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects.
Comparación Con Compuestos Similares
Similar compounds to 2-(isopentylsulfanyl)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one include other triazoloquinazolines and related heterocyclic compounds. These compounds share structural similarities but may differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities. Some examples of similar compounds are:
Propiedades
Fórmula molecular |
C18H20N4OS2 |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
2-(3-methylbutylsulfanyl)-6-thiophen-2-yl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C18H20N4OS2/c1-11(2)5-7-25-18-20-17-19-14-8-12(16-4-3-6-24-16)9-15(23)13(14)10-22(17)21-18/h3-4,6,10-12H,5,7-9H2,1-2H3 |
Clave InChI |
OKFGZAVEQRTDKD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCSC1=NN2C=C3C(=NC2=N1)CC(CC3=O)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2,5-Dimethoxyphenyl)-2-[(4-methoxyphenyl)amino]-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11033505.png)

![N-[3-(furan-2-yl)propyl]-5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide](/img/structure/B11033521.png)

![(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11033537.png)

![N-(3,4-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl]acetamide](/img/structure/B11033543.png)
![3-{2-[3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol](/img/structure/B11033550.png)
![N~1~-{5-[(1-ethyl-2-pyrrolidinyl)methyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide](/img/structure/B11033559.png)
![2-(4-phenoxyanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11033564.png)
![(2-chlorophenyl)(1-methyl-2-phenyl-1H-imidazo[2,1-a]isoindol-5-yl)methanone](/img/structure/B11033565.png)
![5-Thiazolecarboxylic acid, 2-[(aminoiminomethyl)amino]-4-methyl-, 2-methoxyethyl ester](/img/structure/B11033572.png)
![(2E)-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(4-chlorophenyl)prop-2-enamide](/img/structure/B11033584.png)
![N-[2-(1H-13-Benzodiazol-2-YL)ethyl]but-2-ynamide](/img/structure/B11033595.png)
